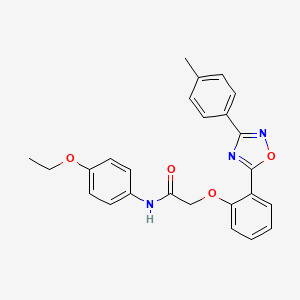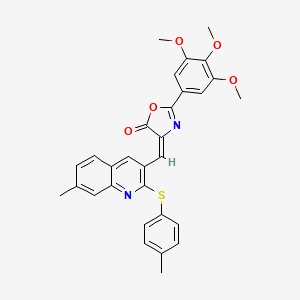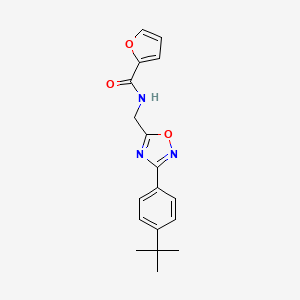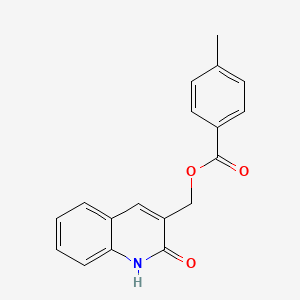![molecular formula C22H26BrN3O5S B7718149 2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)
2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide, commonly known as BBBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBBS is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Wirkmechanismus
The exact mechanism of action of BBBS is not yet fully understood. However, it is believed that BBBS works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BBBS has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may explain its anti-inflammatory properties.
Biochemical and Physiological Effects
BBBS has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BBBS has also been shown to have antiviral properties, making it a potential candidate for use in the development of new antiviral treatments. BBBS has also been shown to have antioxidant properties, which may make it a potential candidate for use in the development of new treatments for oxidative stress-related diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BBBS in lab experiments is its high purity. BBBS can be synthesized with a purity of over 95%, making it a reliable and consistent compound for use in research. However, one of the main limitations of using BBBS in lab experiments is its high cost. BBBS is a relatively expensive compound, which may limit its use in certain research applications.
Zukünftige Richtungen
There are many potential future directions for research on BBBS. One potential direction is the development of new cancer treatments that incorporate BBBS. Another potential direction is the development of new treatments for inflammatory diseases that incorporate BBBS. In addition, further research is needed to fully understand the mechanism of action of BBBS and its potential applications in other areas of scientific research, such as antiviral and antioxidant treatments.
Synthesemethoden
BBBS can be synthesized using a variety of methods, including the reaction of N-benzyl-4-bromobenzenesulfonamide with pyridine-2-carbaldehyde followed by reaction with acetic anhydride. This method has been shown to yield high-quality BBBS with a purity of over 95%. Other methods for synthesizing BBBS include the reaction of N-benzyl-4-bromobenzenesulfonamide with 2-pyridinecarboxaldehyde followed by reaction with acetic anhydride and the reaction of N-benzyl-4-bromobenzenesulfonamide with pyridine-2-carboxylic acid followed by reaction with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
BBBS has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research for BBBS is in the field of cancer research. BBBS has been shown to have anti-cancer properties, making it a potential candidate for use in the development of new cancer treatments. In addition to its anti-cancer properties, BBBS has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the development of new treatments for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O5S/c1-2-31-22(28)25-14-12-24(13-15-25)21(27)17-26(16-18-6-4-3-5-7-18)32(29,30)20-10-8-19(23)9-11-20/h3-11H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCGLXCDZXTEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718136.png)



![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)

![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718172.png)


